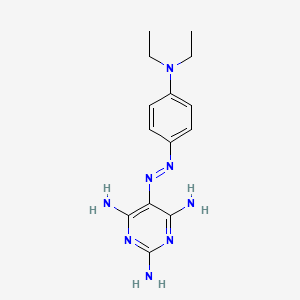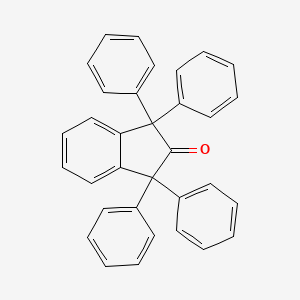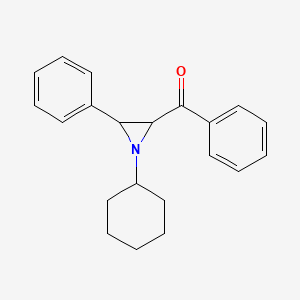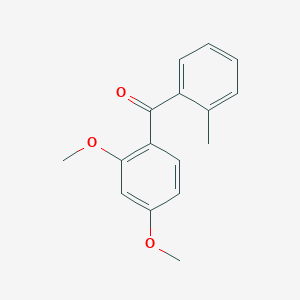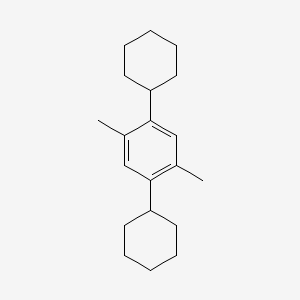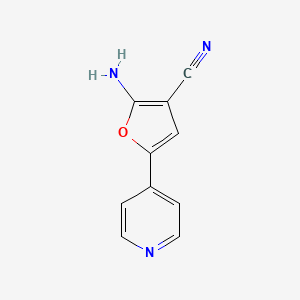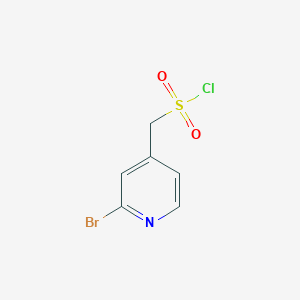![molecular formula C20H12BrNO B14170376 3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one CAS No. 3405-13-8](/img/structure/B14170376.png)
3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one is a chemical compound known for its unique structure and properties It is a derivative of fluorenone, which is a polycyclic aromatic ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position . The subsequent reaction with an appropriate amine derivative introduces the phenylmethylideneamino group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The phenylmethylideneamino group can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce oxides or reduced forms of the compound .
Scientific Research Applications
3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and the phenylmethylideneamino group play crucial roles in binding to these targets, influencing their activity. The compound can modulate pathways involved in cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9H-fluoren-9-one: Lacks the phenylmethylideneamino group, resulting in different chemical properties and applications.
2-Amino-3-bromo-9-fluorenone: Contains an amino group instead of the phenylmethylideneamino group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both the bromine atom and the phenylmethylideneamino group in 3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one makes it unique compared to its analogs. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
3405-13-8 |
|---|---|
Molecular Formula |
C20H12BrNO |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-(benzylideneamino)-3-bromofluoren-9-one |
InChI |
InChI=1S/C20H12BrNO/c21-18-10-16-14-8-4-5-9-15(14)20(23)17(16)11-19(18)22-12-13-6-2-1-3-7-13/h1-12H |
InChI Key |
JENQTJINIMTWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)

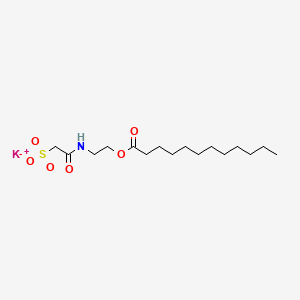

![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
